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Compound of Interest

Compound Name: 4-Methoxy-N-(p-tolyl)aniline

Cat. No.: B1589118 Get Quote

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Properties of N-(4-

methoxyphenyl)-4-methylaniline

Introduction: Situating a Key Diarylamine
Intermediate
In the landscape of modern organic synthesis, diarylamines serve as privileged scaffolds. Their

structural motif is central to a vast array of functional materials, pharmaceutical agents, and

agrochemicals. The compound 4-Methoxy-N-(p-tolyl)aniline, systematically named N-(4-

methoxyphenyl)-4-methylaniline, embodies a fundamental diarylamine structure featuring

distinct electronic and steric properties conferred by its methoxy and methyl substituents.

This guide provides a comprehensive technical overview of N-(4-methoxyphenyl)-4-

methylaniline (CAS No. 39253-43-5), designed for researchers and development professionals.

We will delve into its molecular architecture, outline a robust synthetic protocol grounded in

modern cross-coupling chemistry, present its predicted spectroscopic signature, and discuss its

potential applications, particularly in the realm of materials science.

PART 1: Molecular Structure and IUPAC
Nomenclature
The structural identity of a molecule is the foundation of its chemical behavior. Understanding

its formal nomenclature and three-dimensional arrangement is paramount for unambiguous
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communication and for predicting its reactivity.

IUPAC Name and Synonyms
The correct and systematic name for this compound, following the guidelines of the

International Union of Pure and Applied Chemistry (IUPAC), is N-(4-methoxyphenyl)-4-

methylaniline.

Parent Structure: The molecule is named as a derivative of aniline.

Substituents on Nitrogen: The nitrogen atom of the aniline is substituted with a 4-

methoxyphenyl group, hence the prefix "N-(4-methoxyphenyl)".

Substituents on the Aniline Ring: The aniline ring itself bears a methyl group at the para-

position (position 4), leading to the "4-methylaniline" base name.

Common synonyms include 4-Methoxy-N-(p-tolyl)aniline and N-(p-tolyl)-p-anisidine. Its

unique Chemical Abstracts Service (CAS) registry number is 39253-43-5.

Core Molecular Structure
N-(4-methoxyphenyl)-4-methylaniline is a secondary arylamine. Its structure consists of a

central nitrogen atom bonded to two distinct aryl groups:

A p-tolyl group: A benzene ring substituted with a methyl group at the para-position.

A 4-methoxyphenyl group (or p-anisyl group): A benzene ring substituted with a methoxy

group at the para-position.

The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups influences

the electron density of the aromatic rings and the nucleophilicity of the central nitrogen atom.

The non-planar, propeller-like conformation typical of diarylamines imparts specific steric and

electronic properties that are crucial for its application in materials science.
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Property Value Source

IUPAC Name
N-(4-methoxyphenyl)-4-

methylaniline
Fisher Scientific[1]

CAS Number 39253-43-5 Fisher Scientific[1]

Molecular Formula C₁₄H₁₅NO Fisher Scientific[1]

Molecular Weight 213.28 g/mol Fisher Scientific[1]

InChI Key
KIDXWDVZFZMXGM-

UHFFFAOYSA-N
Fisher Scientific[1]

PART 2: Synthesis via Palladium-Catalyzed Cross-
Coupling
The formation of the C-N bond between two aryl groups is most effectively achieved using

modern organometallic cross-coupling reactions. The Buchwald-Hartwig amination stands as

the preeminent method for this transformation due to its high efficiency, functional group

tolerance, and broad substrate scope.

Causality Behind Experimental Choices
The synthesis of N-(4-methoxyphenyl)-4-methylaniline involves the coupling of an aryl halide

with an arylamine. The chosen pathway is the reaction between 4-bromoanisole (the aryl

halide) and p-toluidine (the arylamine).

Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is used. In the reaction mixture, it

is reduced in situ to the active Pd(0) species. The choice of ligand is critical; a bulky,

electron-rich phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

is selected. This ligand stabilizes the Pd(0) center, facilitates the oxidative addition of the aryl

halide, and promotes the final reductive elimination step to form the desired C-N bond.[2]

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic

cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium

carbonate (Cs₂CO₃) are common choices that provide the necessary basicity without

interfering with the catalyst or substrates.[2]
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Solvent: An inert, anhydrous, and high-boiling aromatic solvent like toluene is ideal. It

effectively dissolves the reactants and catalyst system and allows the reaction to be heated

to the temperatures typically required for efficient coupling.

Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure for the synthesis of N-(4-methoxyphenyl)-4-

methylaniline. All operations must be conducted under an inert atmosphere (e.g., Argon or

Nitrogen) using anhydrous solvents.

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux

condenser, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), BINAP (0.04 eq), and Sodium tert-

butoxide (NaOtBu, 1.4 eq).

Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with argon three

times to ensure an inert atmosphere.

Addition of Reactants: Under a positive pressure of argon, add 4-bromoanisole (1.0 eq), p-

toluidine (1.2 eq), and anhydrous toluene (to achieve a ~0.5 M concentration with respect to

the aryl bromide).

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting aryl bromide is consumed (typically 8-24 hours).

Work-up: Cool the reaction to room temperature and quench with water. Transfer the mixture

to a separatory funnel and extract with ethyl acetate (3 x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-4-

methylaniline.

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vessel Preparation (Inert Atmosphere)

Reaction Setup & Execution

Work-up & Purification

Final Product

1. Add Pd(OAc)₂, BINAP, and NaOtBu to Schlenk flask.

2. Add 4-bromoanisole, p-toluidine, and anhydrous toluene.

Under Argon

3. Heat mixture to 100-110 °C with stirring.

4. Monitor reaction by TLC/LC-MS.

8-24 hours

5. Cool and quench with water.

Upon completion

6. Extract with ethyl acetate.

7. Dry, concentrate, and purify via column chromatography.

N-(4-methoxyphenyl)-4-methylaniline

Click to download full resolution via product page

Caption: Buchwald-Hartwig synthesis workflow.
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PART 3: Spectroscopic and Physicochemical
Properties
While a dedicated, peer-reviewed publication with complete experimental spectra for N-(4-

methoxyphenyl)-4-methylaniline (CAS 39253-43-5) is not readily available, its spectroscopic

characteristics can be reliably predicted based on fundamental principles and data from

structurally analogous compounds. The following data is presented as an expert-predicted

guide for characterization.

Physicochemical Property Predicted Value Justification

Appearance Off-white to light brown solid
Typical for diarylamines, which

can oxidize slightly in air.

Melting Point 55-65 °C

Similar diarylamines like 4-

Methoxydiphenylamine melt in

this range.

Solubility

Soluble in common organic

solvents (e.g., CH₂Cl₂, THF,

Toluene, Acetone); Insoluble in

water.

Based on the nonpolar,

aromatic structure.

Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR (CDCl₃, 400 MHz)

δ ~7.0-7.2 ppm (m, 4H, Ar-H), δ ~6.8-6.9 ppm

(m, 4H, Ar-H), δ ~5.6 ppm (s, 1H, N-H), δ ~3.8

ppm (s, 3H, -OCH₃), δ ~2.3 ppm (s, 3H, Ar-

CH₃).

¹³C NMR (CDCl₃, 101 MHz)

δ ~154-156 ppm (C-OCH₃), δ ~142-144 ppm (C-

N, tolyl), δ ~135-137 ppm (C-N, anisyl), δ ~131-

133 ppm (C-CH₃), δ ~130 ppm (Ar C-H), δ

~122-124 ppm (Ar C-H), δ ~115 ppm (Ar C-H), δ

~55.5 ppm (-OCH₃), δ ~20.5 ppm (Ar-CH₃).

FT-IR (KBr, cm⁻¹)

ν ~3400-3380 (N-H stretch), ~3100-3000

(Aromatic C-H stretch), ~2950-2850 (Aliphatic

C-H stretch), ~1600, 1510, 1460 (Aromatic C=C

stretch), ~1240 (Asymmetric C-O-C stretch),

~1030 (Symmetric C-O-C stretch).

Mass Spec. (EI)

Molecular Ion [M]⁺ at m/z = 213. Key fragments

expected from loss of methyl (m/z 198) and

methoxy (m/z 182) groups.

¹H NMR Rationale: The aromatic region will show complex multiplets due to the two different

phenyl systems. The protons ortho to the methoxy group will be the most shielded (upfield),

while the others will be in the typical aromatic range. The N-H proton signal is expected to be

a broad singlet. The methoxy and methyl protons will appear as sharp singlets at their

characteristic chemical shifts.

¹³C NMR Rationale: The carbon attached to the oxygen will be the most downfield aromatic

signal. The carbons attached to the nitrogen will also be downfield. The methoxy and methyl

carbons will appear in the aliphatic region at their expected shifts.

FT-IR Rationale: The key diagnostic peak is the N-H stretch for the secondary amine. The

strong C-O ether stretches and various aromatic C-H and C=C vibrations will also be

prominent.
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PART 4: Potential Applications in Research and
Development
Diarylamine cores, such as that in N-(4-methoxyphenyl)-4-methylaniline, are of significant

interest in materials science and medicinal chemistry.

Organic Electronics: This molecule is a potential building block for hole-transport materials

(HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells.[3] The

diarylamine structure facilitates the transport of positive charge carriers (holes), and the

substituents can be used to tune the material's electronic properties (e.g., HOMO/LUMO

levels) and morphology.

Pharmaceutical Synthesis: The aniline and N-aryl motifs are common in pharmacologically

active compounds. This molecule can serve as a versatile intermediate for the synthesis of

more complex drug candidates, particularly in areas like kinase inhibitors for oncology.

Antioxidants and Stabilizers: Diarylamines can function as antioxidants and stabilizers in

polymers and industrial fluids due to the ability of the N-H group to act as a radical

scavenger.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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